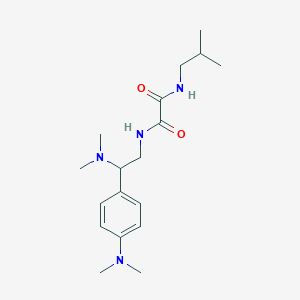
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide, commonly known as DDAO, is a fluorescent dye used as a tracer in biochemical and physiological research. DDAO is a derivative of oxalamide and is known for its high quantum yield, photostability, and low toxicity.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide is a compound that may be related to or could potentially be used in the synthesis of complex molecules due to its structural features, such as the presence of dimethylamino groups and an isobutyloxalamide moiety. Research in this area focuses on developing new synthetic routes and understanding the chemical properties of such compounds.
Synthetic Applications : The development of novel synthetic methods for constructing complex molecules is crucial for advancements in pharmaceuticals, materials science, and chemical research. For example, the synthesis of tertiary amines, which could be structurally related to the compound , has been studied for their applications in creating new chemical entities with potential biological activities (Qiu-hua Sun et al., 2021).
Polymer Chemistry : The incorporation of dimethylamino or similar functional groups into polymers can impart unique properties, such as responsiveness to environmental changes (pH, temperature) and the ability to form complexes with biomolecules, which are valuable in drug delivery and materials science. Studies on the hydrolytic stability of related polymers provide insight into their potential applications and limitations (P. V. D. Wetering et al., 1998).
Medical and Biological Research
Compounds with structures similar to N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide may also find applications in medical and biological research, particularly in the development of diagnostic tools and therapeutic agents.
Diagnostic Imaging : The design and synthesis of novel compounds for use in diagnostic imaging, such as positron emission tomography (PET), can aid in the early detection and monitoring of diseases. For instance, derivatives of dimethylaminonaphthyl compounds have been used to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, highlighting their potential as diagnostic agents (K. Shoghi-Jadid et al., 2002).
Pharmacological Research : The discovery of nonpeptide agonists for specific receptors based on the modification of dimethylaminoethyl groups demonstrates the importance of structural manipulation in drug discovery. Such research contributes to the development of new therapeutic agents with improved selectivity and pharmacokinetic properties (G. Croston et al., 2002).
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-13(2)11-19-17(23)18(24)20-12-16(22(5)6)14-7-9-15(10-8-14)21(3)4/h7-10,13,16H,11-12H2,1-6H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSMBJDDKSZQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858252.png)
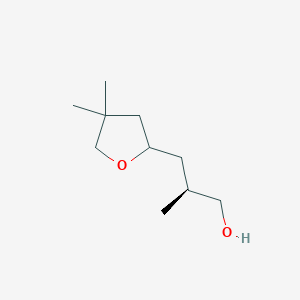


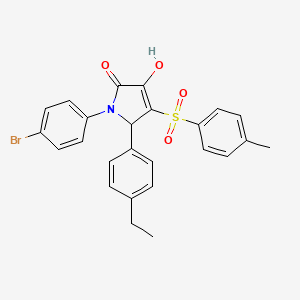


![2-[4]Pyridyloxy-phenol](/img/structure/B2858264.png)
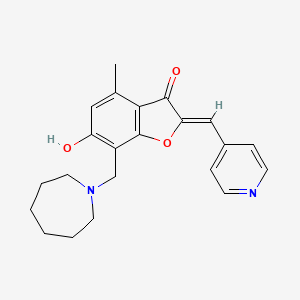
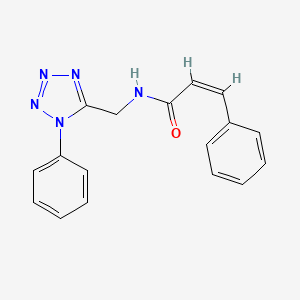
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2858271.png)
